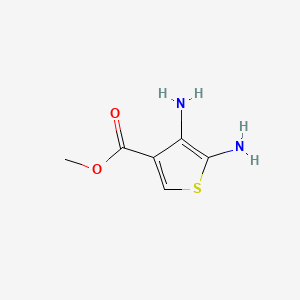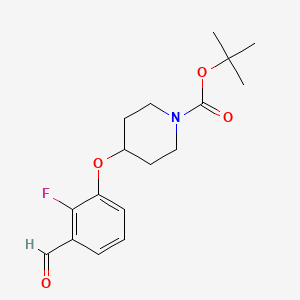![molecular formula C12H18F2N2O5 B13897424 (2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)
(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonylamino group, an acetyl group, and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid typically involves multiple steps. One common approach is to start with a pyrrolidine derivative and introduce the tert-butoxycarbonyl (Boc) protecting group. The difluoro substitution is often introduced via a fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST) .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional groups. The difluoro substitution can influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(tert-Butoxycarbonylamino)-2-phenyl-acetic acid
- (2S)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid
Uniqueness
The uniqueness of (2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid lies in its combination of a pyrrolidine ring with both tert-butoxycarbonyl and difluoro substitutions. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in similar compounds.
Eigenschaften
Molekularformel |
C12H18F2N2O5 |
|---|---|
Molekulargewicht |
308.28 g/mol |
IUPAC-Name |
(2S)-4,4-difluoro-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H18F2N2O5/c1-11(2,3)21-10(20)15-5-8(17)16-6-12(13,14)4-7(16)9(18)19/h7H,4-6H2,1-3H3,(H,15,20)(H,18,19)/t7-/m0/s1 |
InChI-Schlüssel |
GXPAIFWMFQDJPK-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC(C[C@H]1C(=O)O)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13897356.png)




![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
![3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one](/img/structure/B13897390.png)


![Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)


![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)
